N-Boc-piperazine

Descripción

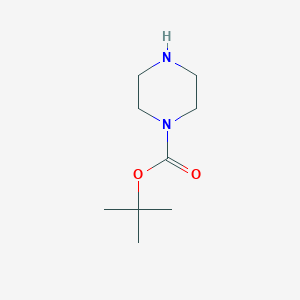

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXPZXBSDSIRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Record name | 1-boc-piperazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205884 | |

| Record name | N-t-Butoxycarbonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-71-6 | |

| Record name | N-BOC-Piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl piperazine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-Butoxycarbonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL PIPERAZINE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBC2X3S28C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-piperazine (N-Boc-piperazine) is a critical building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive secondary amine and a protected primary amine within a piperazine scaffold, make it an invaluable intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various conditions while allowing for facile deprotection under specific acidic environments, enabling selective functionalization of the piperazine ring. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and key synthetic applications of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 43-47 °C | [2] |

| Boiling Point | 258 °C at 760 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

| pKa (predicted) | 8.45 ± 0.10 | [3] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and DMSO. Less soluble in water. | [1] |

| CAS Number | 57260-71-6 | [1] |

Stability and Storage

The stability of this compound is a critical consideration for its storage and handling in a laboratory setting. Generally, the compound is stable under standard conditions.

General Stability: this compound is considered a stable compound under normal storage conditions.[4] However, it is sensitive to air and should be stored under an inert atmosphere.[3] For optimal preservation, it is recommended to store the compound in a cool, dry, and dark place, with refrigeration (2-8 °C) being ideal.[2]

pH Stability: The Boc protecting group is known to be labile under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group, yielding the free piperazine.[5] Conversely, the Boc group is generally stable to basic conditions, allowing for selective reactions at other sites of a molecule.[6]

Thermal Stability: While specific studies on the thermal degradation of this compound are not extensively documented, studies on the parent piperazine molecule show that thermal degradation can occur at elevated temperatures (135-175 °C), with the rate being dependent on factors such as concentration and the presence of CO₂. It is advisable to avoid prolonged exposure of this compound to high temperatures to prevent potential degradation.

Incompatibility: this compound should be kept away from strong oxidizing agents, as these can lead to degradation.[4]

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential to establish the intrinsic stability of a drug intermediate and to develop stability-indicating analytical methods. The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3% v/v)

-

High-purity water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Suitable buffer for HPLC mobile phase

-

HPLC system with UV or PDA detector

-

LC-MS system for identification of degradation products

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Analyze the samples by HPLC.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature in the dark.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at a controlled temperature (e.g., 70 °C).

-

Also, expose a solution of this compound to the same temperature.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time points by HPLC.

-

-

Analysis:

-

Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is a common starting point.

-

Quantify the amount of this compound remaining and the percentage of each degradation product formed.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

Data Presentation: The results of the forced degradation study should be summarized in a table, showing the percentage of degradation under each stress condition and the retention times of the major degradation products.

Table 2: Example Data Presentation for Forced Degradation Study

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Retention Times of Major Degradants (min) |

| 0.1 M HCl | 24 | 60 | ||

| 0.1 M NaOH | 24 | 60 | ||

| 3% H₂O₂ | 24 | RT | ||

| Thermal (Solid) | 48 | 70 | ||

| Photolytic | - | - |

Key Synthetic Applications and Workflows

This compound is a versatile reagent used in a multitude of chemical transformations. Below are some of the key experimental workflows involving this compound.

Boc-Deprotection Workflow

The removal of the Boc group is a fundamental step to unmask the secondary amine for further reactions.

Caption: Workflow for the acidic deprotection of this compound.

Buchwald-Hartwig Amination Workflow

This compound is frequently used as a coupling partner in palladium-catalyzed C-N bond formation reactions.

Caption: General workflow for Buchwald-Hartwig amination using this compound.

Signaling Pathways of Drugs Derived from this compound

This compound is a key starting material for the synthesis of several important drugs. Understanding the signaling pathways these drugs modulate is crucial for drug development professionals.

KIT and PDGFRA Signaling Pathway (Target of Avapritinib)

Avapritinib, a kinase inhibitor used to treat gastrointestinal stromal tumors (GIST), is synthesized using this compound. It targets mutant forms of KIT and PDGFRA receptor tyrosine kinases.

Caption: Simplified KIT and PDGFRA signaling pathways inhibited by Avapritinib.[7][8]

Serotonin Receptor Signaling (Target of Trazodone/Veratrazodone)

Veratrazodone, a derivative of Trazodone, is another example of a drug synthesized using this compound. These drugs act as serotonin antagonists and reuptake inhibitors (SARIs).

Caption: Mechanism of action of Trazodone/Veratrazodone as a serotonin antagonist and reuptake inhibitor.[9][10][11][12][13]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex nitrogen-containing molecules, particularly in the pharmaceutical industry. Its well-defined chemical properties and predictable reactivity make it a reliable and versatile tool for medicinal chemists. A thorough understanding of its stability, handling requirements, and diverse applications is paramount for its effective utilization in the development of novel therapeutics. This guide provides a foundational understanding for researchers and developers, enabling them to leverage the full potential of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Boc-ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 4. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jgtps.com [jgtps.com]

- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor [frontiersin.org]

- 9. droracle.ai [droracle.ai]

- 10. dl.icdst.org [dl.icdst.org]

- 11. psychdb.com [psychdb.com]

- 12. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

A Technical Guide to the Synthesis of N-Boc-Piperazine from Piperazine and Boc Anhydride

Introduction

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a critical intermediate in medicinal chemistry and pharmaceutical development. The piperazine ring is a prevalent scaffold in numerous approved drugs, and the tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of one of the two nitrogen atoms. The Boc group is valued for its stability across a range of chemical conditions and its facile removal under mild acidic conditions.

A primary challenge in the synthesis of this compound is achieving selective mono-protection, as the two secondary amine groups on the piperazine ring exhibit similar reactivity. This can lead to the formation of a mixture containing the unreacted starting material, the desired mono-protected product, and the di-protected byproduct (1,4-di-Boc-piperazine). This guide provides detailed experimental protocols, quantitative data, and process workflows for the selective synthesis of this compound.

Chemical Reaction Pathway

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which subsequently collapses, eliminating a t-butyl carbonate leaving group that decomposes into carbon dioxide and t-butoxide.

Caption: Reaction pathways for Boc-protection of piperazine.

Experimental Protocols

Effective synthesis of this compound hinges on the careful control of reaction conditions to favor mono-protection. The most common and effective method involves the protonation of one piperazine nitrogen with an acid, rendering it less nucleophilic and thereby directing the reaction to the other nitrogen.

Protocol 1: Selective Mono-Boc Protection using Trifluoroacetic Acid (TFA)

This protocol leverages the deactivation of one nitrogen atom via salt formation to achieve high selectivity for the mono-protected product.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Dropwise, add a solution of trifluoroacetic acid (TFA) (1.0 equiv.) in methanol. Stir the resulting mixture for 15-30 minutes at 0 °C.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in methanol dropwise over a period of 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitoring: Monitor the consumption of the starting material and the formation of the product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Remove the solvent under reduced pressure (in vacuo).

-

To the residue, add a 5% sodium thiosulfate solution and extract with a nonpolar solvent (e.g., diethyl ether) to remove any 1,4-di-Boc-piperazine byproduct.[1]

-

Adjust the aqueous phase to a pH of 10 with a 20% sodium hydroxide (NaOH) solution or another suitable base.[1]

-

-

Isolation: Extract the basic aqueous layer multiple times with a chlorinated solvent such as dichloromethane (DCM) or chloroform.[1]

-

Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. If necessary, further purification can be achieved via column chromatography.[1]

Protocol 2: Synthesis of 1,4-Di-Boc-Piperazine

For applications where both nitrogen atoms need to be protected, the following protocol can be used.

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.[1]

-

Base Addition: Add triethylamine (2.2 equiv.) to the solution.

-

Boc Anhydride Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.[1]

-

Monitoring: Monitor the reaction progress by TLC until the piperazine starting material is completely consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. The product is often pure enough for subsequent use, but can be recrystallized from ethanol or hexanes if needed.

Quantitative Data Summary

The choice of methodology significantly impacts the yield and selectivity of the reaction. Acid-mediated protocols generally provide higher yields of the desired mono-protected product compared to direct reaction with controlled stoichiometry.

| Method | Stoichiometry (Piperazine:Boc₂O:Acid) | Solvent | Typical Yield (Mono-Boc) | Purity | Reference |

| Acid-Mediated (HCl) | 1 : 1 : 1 | Methanol | 70-80% | High | [1][2] |

| Acid-Mediated (TFA) | 1 : 1 : 1 | Methanol | ~55% (on bispidine model) | 97% (HPLC) | [2] |

| Direct Reaction | ~2 : 1 : 0 | DCM | 83% | Good | [3] |

| Flow Chemistry | 1 : 0.8 : 0 | Methanol | ~45% | Good | [1] |

| Di-Protection | 1 : >2.1 : 0 (with base) | DCM/THF | High | High | [1] |

General Experimental Workflow

The overall process for the synthesis of this compound, from initial setup to final product, follows a structured workflow. Precise control at each stage is crucial for maximizing both yield and purity.

Caption: General experimental workflow for this compound synthesis.

References

Whitepaper: The N-Boc-Piperazine Protecting Group: Mechanism of Action and Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its symmetrical nature, with two secondary amines of similar reactivity, presents a significant challenge for selective functionalization. The use of protecting groups is therefore essential, and the tert-butoxycarbonyl (Boc) group is one of the most widely employed for amine protection in non-peptide chemistry.[1][2] This technical guide provides an in-depth analysis of the N-Boc-piperazine protecting group, detailing its mechanism of action for both protection and deprotection, strategies for achieving selective mono-protection, and comprehensive experimental protocols.

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is valued for its stability in a wide range of chemical conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, while being easily removable under mild acidic conditions.[3] This stability and selective lability make it "orthogonal" to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a critical feature in multi-step syntheses.[3] this compound, also known as tert-butyl 1-piperazinecarboxylate, is a stable, white to yellowish crystalline solid that serves as a versatile intermediate in the synthesis of complex bioactive molecules.[4][5]

Mechanism of Protection: N-Boc Group Installation

The protection of a piperazine nitrogen with a Boc group proceeds via a nucleophilic acyl substitution mechanism.[1] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[2]

The reaction is initiated by the nucleophilic attack of the amine nitrogen of piperazine on one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[1][7] This leaving group subsequently decomposes into the thermodynamically stable products carbon dioxide (CO₂) and tert-butoxide, which provides a strong driving force for the reaction.[3][7] A base, such as triethylamine (TEA), is often used to neutralize the protonated amine product.[2]

Challenge: Selective Mono-protection

A primary challenge in the chemistry of piperazine is achieving selective mono-protection due to the similar reactivity of its two secondary amine groups, which often leads to a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[1] Several strategies have been developed to overcome this. One effective method involves the protonation of one nitrogen atom with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] The resulting piperazinium salt is deactivated towards nucleophilic attack, allowing the Boc anhydride to react selectively with the remaining free amine.

References

An In-depth Technical Guide to the Solubility of N-Boc-piperazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-piperazine, a critical building block in pharmaceutical and medicinal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative information, detailed experimental protocols for determining solubility, and key synthetic and reaction workflows.

Qualitative Solubility of this compound

This compound, also known as tert-butyl piperazine-1-carboxylate, is a white to off-white solid at room temperature. Its solubility is a crucial factor in its application in organic synthesis, particularly for reaction setup, workup, and purification processes. While exact solubility values are not widely published, a consistent qualitative solubility profile has been established across various sources. This compound is generally soluble in a range of common organic solvents.

Data Presentation: Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available data.

| Solvent | Chemical Formula | Polarity | Solubility Description |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

| Water | H₂O | Polar Protic | Less soluble/Insoluble |

Experimental Protocols

For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocols are provided. These methods are standard laboratory procedures for determining the solubility of a solid compound in a liquid solvent.

Experimental Protocol for Determining Quantitative Solubility (Gravimetric Method)

This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish. Carefully evaporate the solvent in a fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent's boiling point allows and the compound is thermally stable.

-

Drying and Weighing: Once the solvent is fully evaporated, place the evaporation dish in a drying oven or vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

Experimental Protocol for Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from piperazine and di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or another suitable base

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve piperazine in dichloromethane in a round-bottom flask.

-

Base Addition: Add triethylamine to the solution.

-

Boc Anhydride Addition: Cool the mixture in an ice bath and slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude this compound can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

N-Boc-piperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine, also known as tert-butyl piperazine-1-carboxylate, is a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure incorporates a piperazine ring, a common scaffold in many pharmaceuticals, with one of the nitrogen atoms protected by a tert-butyloxycarbonyl (Boc) group. This mono-protection strategy allows for selective functionalization at the unprotected secondary amine, making it an invaluable intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | References |

| CAS Number | 57260-71-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 186.25 g/mol | [1][3][4][5][7] |

| Appearance | White to light yellow waxy solid or low melting crystalline mass | [5][7] |

| Melting Point | 43-47 °C | [5][7] |

| Synonyms | 1-Boc-piperazine, tert-Butyl piperazine-1-carboxylate, 1-(tert-Butoxycarbonyl)piperazine | [1][4][5] |

Core Synthetic Applications & Experimental Protocols

This compound serves as a versatile precursor for the synthesis of a wide array of N-substituted piperazines. The Boc group provides robust protection under various reaction conditions while allowing for facile deprotection under acidic conditions. This section details a standard experimental protocol for a common and crucial subsequent reaction: the acidic deprotection of the Boc group to liberate the piperazine amine, readying it for further functionalization.

This protocol describes a general and reliable method for the removal of the Boc protecting group from a generic N-alkyl-N'-Boc-piperazine derivative using hydrochloric acid (HCl) in an organic solvent.

Materials:

-

N-Alkyl-N'-Boc-piperazine (1.0 equivalent)

-

4M Hydrochloric Acid (HCl) in 1,4-Dioxane (or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-alkyl-N'-Boc-piperazine substrate (1.0 eq.) in Dichloromethane (DCM).

-

Acid Addition: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents). Alternatively, Trifluoroacetic Acid (TFA) (5-10 eq.) in DCM can be used.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.[2]

-

Work-up - Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid. This will typically yield the hydrochloride salt of the desired piperazine derivative.

-

Work-up - Neutralization (Optional, for free base): To obtain the free amine, dissolve the crude salt in water and transfer it to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected N-substituted piperazine.

Visualized Workflow: Synthesis of Mono-Substituted Piperazines

The following diagram illustrates a typical synthetic workflow starting from piperazine, involving Boc-protection to create this compound, subsequent functionalization (e.g., alkylation), and final deprotection to yield the target mono-substituted piperazine. This pathway is fundamental in drug development for creating libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Synthetic pathway for mono-substituted piperazines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jgtps.com [jgtps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has emerged as a cornerstone scaffold in medicinal chemistry, playing a critical role in the development of a diverse array of therapeutic agents. Its unique structural features, combining a reactive secondary amine and a protected primary amine, offer synthetic versatility that allows for its incorporation into complex molecular architectures. This guide provides an in-depth technical overview of the synthesis, applications, and significance of this compound in contemporary drug discovery, supplemented with detailed experimental protocols and quantitative bioactivity data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 57260-71-6 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 43-47 °C | [1] |

| Solubility | Soluble in ethanol, methanol, and water | [1] |

| Purity (by HPLC) | NLT 98% | [1] |

Core Applications in Medicinal Chemistry

The utility of this compound spans a wide range of therapeutic areas, primarily serving as a versatile building block and a key structural motif in the design of novel drugs.

As a Versatile Synthetic Intermediate

This compound is extensively used as a precursor for the synthesis of monosubstituted piperazines. The Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization of the unprotected secondary amine. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction.[2]

In the Synthesis of Bioactive Molecules

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[2][3] this compound serves as a key starting material for introducing this valuable pharmacophore.

-

CNS Agents: Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic drugs due to their ability to interact with various neurotransmitter receptors.[4]

-

Anti-Infective Agents: The piperazine ring is a common feature in antibacterial, antifungal, and antiviral compounds.[5]

-

Anticancer Agents: A significant number of modern kinase inhibitors used in cancer therapy incorporate a piperazine ring, often derived from this compound, which can be crucial for target binding and improving pharmacokinetic properties.[3][6] For instance, this compound is a key building block in the synthesis of the revolutionary anticancer drug, Imatinib.[4]

Key Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful application of this compound in a research setting.

N-Acylation of Amines with 4-Boc-1-Piperazinecarbonyl Chloride

This protocol outlines a general procedure for the efficient introduction of a Boc-protected piperazine moiety onto a primary or secondary amine.

Materials:

-

Amine substrate

-

4-Boc-1-piperazinecarbonyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq.) in anhydrous DCM or THF to a concentration of approximately 0.1-0.5 M in a dry round-bottom flask.

-

Add the base (TEA or DIPEA, 1.2 - 1.5 eq.) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve 4-Boc-1-piperazinecarbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM or THF.

-

Add the solution of 4-Boc-1-piperazinecarbonyl chloride dropwise to the cooled amine solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated piperazine product.

Deprotection of this compound Derivatives

This protocol describes the removal of the Boc protecting group to liberate the free amine for subsequent reactions.

Materials:

-

N-Boc protected piperazine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc protected piperazine derivative in DCM.

-

Add an excess of TFA or a solution of HCl (e.g., 4M in dioxane) to the reaction mixture at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

To neutralize the resulting salt and obtain the free amine, dissolve the residue in water and basify with 1 M NaOH solution to a pH of >10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Buchwald-Hartwig Amination using this compound

This protocol details a palladium-catalyzed cross-coupling reaction to form a C-N bond between an aryl halide and this compound.[7]

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

This compound

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Anhydrous toluene or dioxane

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

-

Add the base (1.4 eq.).

-

Add anhydrous toluene or dioxane to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS until the starting aryl halide is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-aryl-N'-Boc-piperazine.

Quantitative Bioactivity Data of this compound Derivatives

The following tables summarize the biological activities of various derivatives synthesized using this compound, highlighting its importance in generating potent therapeutic candidates.

Table 1: Antiviral Activity of Piperazine Derivatives [8]

| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 10 | HIV-1 IIIB (Wild-type) | 0.0033 ± 0.6 | >100 | >30303 |

| 11 | HIV-1 IIIB (Wild-type) | 0.005 ± 1.0 | >100 | >20000 |

| 16 | HIV-1 (E138K mutant) | 0.0075 | >100 | >13333 |

| 19 | HIV-1 (Vif antagonist) | 8.24 | 30.6 | 3.71 |

| 57 | HIV-1 | 0.88 ± 0.46 | >300 | >340 |

| 58 | HIV-1 | 0.0014 ± 0.00019 | 10.15 ± 1.82 | 7250 |

| 63 | Hepatitis B Virus (HBV) | 0.6 | 24.5 | 40.8 |

| 77 | Hepatitis C Virus (HCV) | 1.30 | >50 | >38.5 |

| 78 | Hepatitis C Virus (HCV) | 1.69 | >50 | >29.6 |

Table 2: Anticancer Activity of Piperazine Derivatives [9][10]

| Compound | Cell Line | IC₅₀ (µM) | Target/Mechanism |

| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | Cytotoxic, Induces Apoptosis |

| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | Cytotoxic, Induces Apoptosis |

| 8u | HepG-2 (Liver Cancer) | 1.88 ± 0.83 | Tubulin Polymerization and VEGFR-2 Kinase Inhibition |

| 123 | HT29 (Colon Cancer) | 0.28 ± 0.009 | Cytotoxic |

| 123 | SiHa (Cervical Cancer) | 0.25 ± 0.01 | Cytotoxic |

Table 3: GPCR Ligand Binding Affinity of Piperazine Derivatives [11]

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |

| 10c | 116 | 3.72 |

| 10e | 51.2 | 0.550 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

GPCR Signaling Pathway Modulation

Many this compound derived compounds target G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade.[12][13][14]

Caption: Simplified GPCR signaling pathway initiated by ligand binding.

Kinase Inhibitor Signaling Pathway

This compound is a key component in many kinase inhibitors that disrupt cancer cell signaling.

Caption: Mechanism of action for a piperazine-based kinase inhibitor.

Antiviral Mechanism of Action

Piperazine derivatives can interfere with various stages of the viral life cycle.[15]

Caption: Inhibition of viral lifecycle stages by a piperazine derivative.

Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of a monosubstituted piperazine derivative starting from this compound.

Caption: General synthetic workflow for monosubstituted piperazines.

Conclusion

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its synthetic tractability, coupled with the favorable pharmacological properties of the piperazine scaffold, has cemented its role in the development of numerous life-saving and life-improving medications. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide serves as a comprehensive resource for researchers and professionals in the field, providing the foundational knowledge and practical protocols necessary to leverage the full potential of this compound in their drug discovery endeavors.

References

- 1. Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus [mdpi.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-Piperazine: A Pivotal Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into the architecture of a vast array of therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a valuable component in drug design. At the heart of many synthetic strategies targeting piperazine-containing molecules lies N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens renders the other amenable to a wide range of chemical transformations, establishing this compound as a versatile and indispensable building block in the synthesis of complex pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for professionals in drug discovery and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. These properties dictate its handling, reactivity, and compatibility with various reaction conditions.

| Property | Value | Citations |

| CAS Number | 57260-71-6 | |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| Appearance | White to off-white or yellowish crystalline solid | |

| Melting Point | 43-49 °C | |

| Boiling Point | 258 °C at 760 mmHg | |

| Density | 1.03 g/cm³ | |

| Solubility | Soluble in common organic solvents like dichloromethane and methanol. | |

| Purity | Typically ≥99% |

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for the synthesis of monosubstituted piperazines, which are key intermediates in the production of numerous bioactive molecules. The following sections detail the experimental protocols for the most critical synthetic transformations involving this compound.

Boc Deprotection

The removal of the Boc protecting group is a crucial step to liberate the secondary amine for further functionalization. This is most commonly achieved under acidic conditions.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

This compound derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

Procedure:

-

Dissolve the this compound derivative (1.0 eq.) in dichloromethane (DCM).

-

Add Trifluoroacetic Acid (TFA) (e.g., 25% v/v in DCM) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free piperazine derivative.

Boc Deprotection Experimental Workflow

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used to synthesize N-aryl piperazines.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried reaction vial under an inert atmosphere (e.g., argon), add the palladium pre-catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (2.1 eq.).

-

Add this compound (1.5 eq.) and the aryl halide (1.0 eq.).

-

Add anhydrous toluene via syringe.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 10-30 minutes, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Workflow

N-Alkylation

N-alkylation of the piperazine core can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides. The following protocol details a reductive amination approach.

Protocol: Reductive Amination of Piperazine (from this compound)

Materials:

-

Deprotected piperazine derivative (from this compound)

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

Procedure:

-

Dissolve the deprotected piperazine derivative (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE.

-

If necessary, add a catalytic amount of acetic acid.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. This compound, after deprotection, can be readily coupled with carboxylic acids using standard coupling reagents.

Protocol: Amide Coupling with Piperazine

Materials:

-

Deprotected piperazine derivative (from this compound)

-

Carboxylic acid

-

Coupling agent (e.g., EDC·HCl, HATU)

-

Base (e.g., DIPEA, Et₃N)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) in the anhydrous solvent.

-

Add the coupling agent (1.1-1.2 eq.) and the base (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the deprotected piperazine derivative (1.0-1.1 eq.) to the reaction mixture.

-

Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

This compound in the Context of Drug Discovery: Targeting Signaling Pathways

Piperazine-containing compounds are known to interact with a multitude of biological targets, often modulating key signaling pathways implicated in disease. The versatility of this compound allows for the synthesis of diverse libraries of compounds to probe these pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various cancers and inflammatory diseases. Several piperazine-containing molecules have been developed as inhibitors of this pathway.

Inhibition of the NF-κB Signaling Pathway

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Piperazine derivatives have been investigated as inhibitors of various components of this pathway.

Inhibition of the PI3K/Akt Signaling Pathway

Conclusion

This compound has firmly established itself as a cornerstone in the edifice of modern drug discovery. Its unique combination of a protected and a reactive nitrogen center provides a versatile platform for the synthesis of a myriad of complex molecules. The ability to readily undergo key transformations such as N-arylation, N-alkylation, and amide bond formation, coupled with straightforward deprotection protocols, ensures its continued and widespread use in the pharmaceutical industry. As our understanding of disease biology deepens, the demand for novel chemical entities with precisely tailored properties will undoubtedly grow. In this context, the strategic application of this compound as a foundational building block will continue to empower medicinal chemists to design and synthesize the next generation of innovative therapeutics.

The Strategic Application of N-Boc-piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. However, the symmetric nature of the piperazine ring, with its two reactive secondary amine groups, presents a significant synthetic challenge: the selective functionalization of one nitrogen atom over the other. The strategic use of protecting groups is paramount to overcoming this hurdle, and among these, the tert-butoxycarbonyl (Boc) group has emerged as a preferred choice for its reliability and versatility. This technical guide provides an in-depth exploration of the N-Boc-piperazine protecting group strategy, encompassing synthetic methodologies, deprotection protocols, and quantitative data to inform synthetic planning.

The Core of the Strategy: Selective Protection

The primary challenge in piperazine chemistry is achieving selective mono-protection, as the two secondary amines exhibit similar reactivity. This often leads to a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[1] The N-Boc protecting group, introduced using di-tert-butyl dicarbonate (Boc₂O), offers a robust solution. The stability of the Boc group under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[1]

Synthesis of this compound Derivatives

The synthesis of this compound can be approached in several ways, with the choice of method often dictated by the desired product (mono- or di-protected) and the scale of the reaction.

Mono-Boc-Protection:

A highly effective method for achieving selective mono-protection involves the protonation of one of the piperazine nitrogens with a single equivalent of acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1] The resulting piperazinium salt is deactivated towards the electrophilic Boc₂O, allowing the free nitrogen to react selectively.[1] This strategy can afford high yields of the mono-Boc product.[1]

Di-Boc-Protection:

For applications where both nitrogen atoms need to be protected, an excess of Boc₂O and a base, such as triethylamine, are employed to drive the reaction to completion, yielding the 1,4-di-Boc-piperazine.[1]

An alternative and innovative approach to synthesizing this compound starts from diethanolamine, proceeding through chlorination, Boc protection, and subsequent aminolysis and cyclization. This method is noted for its use of readily available starting materials, mild reaction conditions, and high yields, making it suitable for industrial-scale production.[2][3][4]

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen methodology and reaction conditions. The following tables summarize quantitative data from various synthetic approaches.

| Product | Starting Material | Reagents | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Boc-piperazine | Piperazine | Boc₂O, TFA (1.0 equiv.) | Methanol | - | Room Temp | 3-5 | 70-80 | [1] |

| 1,4-Di-Boc-piperazine | Piperazine | Boc₂O (2.1-2.5 equiv.) | DCM or THF | Triethylamine (2.2 equiv.) | 0 to Room Temp | 1-3 | High | [1] |

| This compound | Diethanolamine | 1. Thionyl chloride; 2. Boc₂O, Na₂CO₃; 3. Ammonia water | - | Na₂CO₃ | 60 | 2.5 | 94.3 | [2][3] |

| Substituted N-Boc-piperazines | This compound, Aryl Halides | - | - | - | - | - | - | [5][6] |

Table 1: Summary of Synthetic Methods and Yields for this compound.

Deprotection Strategies: Unveiling the Piperazine Core

The removal of the Boc group is a critical step to enable further functionalization of the piperazine ring. The acid-lability of the Boc group allows for its selective cleavage under mild conditions that often leave other protecting groups intact.

Common deprotection reagents include strong acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA).[7][8] The choice of acid and solvent can be tailored to the specific substrate and the desired workup procedure. For instance, a solution of HCl in an organic solvent like dioxane or methanol is frequently used.[7][9]

Thermal deprotection methods, particularly in continuous flow reactors, offer an alternative to acidic hydrolysis, which can be advantageous for substrates with acid-sensitive functional groups.[8]

| Starting Material | Deprotection Reagent | Solvent | Conditions | Yield (%) | Reference |

| This compound derivative | 6N HCl | Water/Ether | - | - | [7] |

| Various N-Boc amines | Oxalyl chloride | Methanol | Room Temp, 1-4 h | up to 90 | [10] |

| N-Boc alkyl/aryl amines | - | Trifluoroethanol | 150 °C, 60 min (Thermal) | 27-98 | [8] |

Table 2: Comparison of Deprotection Methods for this compound.

Experimental Protocols

Protocol 1: Selective Mono-Boc-Protection of Piperazine

This protocol utilizes an acid-mediated approach to achieve selective mono-protection.[1]

Materials:

-

Piperazine (1.0 equiv.)

-

Methanol

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

-

5% Sodium thiosulfate solution

-

20% Sodium hydroxide (NaOH) or other suitable base

-

Chloroform or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve piperazine in methanol (approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Acid Addition: Add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.

-

Boc₂O Addition: Add a solution of Boc₂O (1.0 equiv.) in methanol dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Remove the solvent under reduced pressure (in vacuo). To the residue, add a 5% sodium thiosulfate solution and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

-

Isolation: Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution. Extract the aqueous layer multiple times with chloroform or DCM.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. If necessary, further purification can be performed using column chromatography.

Protocol 2: Di-Boc-Protection of Piperazine

This protocol is designed for the exhaustive protection of both nitrogen atoms of the piperazine ring.[1]

Materials:

-

Piperazine (1.0 equiv.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (2.2 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.1 - 2.5 equiv.)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equiv.) in DCM or THF (approx. 0.5 M).

-

Base Addition: Add triethylamine (2.2 equiv.) to the solution.

-

Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Boc₂O (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-di-Boc-piperazine.

-

Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent such as ethanol or hexanes.

Protocol 3: Deprotection of this compound using HCl

This protocol describes a standard acidic deprotection of an this compound derivative.[7]

Materials:

-

This compound derivative

-

6N Hydrochloric acid (HCl)

-

Diethyl ether

-

Solid Potassium hydroxide (KOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acidic Hydrolysis: Dissolve the this compound derivative in 6N HCl.

-

Extraction (to remove non-basic impurities): Wash the acidic aqueous solution with diethyl ether (3 times). Discard the ether layers.

-

Basification: Basify the aqueous phase by adding solid KOH until a pH of 11 is reached.

-

Extraction of Product: Extract the basified aqueous solution with ethyl acetate (3 times).

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Visualizing the Strategy: Reaction Mechanisms and Workflows

To further elucidate the this compound protecting group strategy, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow.

Conclusion

The this compound protecting group strategy is an indispensable tool in the arsenal of the modern medicinal chemist. Its robustness, selectivity, and the mild conditions required for its removal allow for the efficient and controlled synthesis of complex piperazine-containing molecules. By understanding the nuances of the various synthetic and deprotection protocols, and by leveraging the quantitative data available, researchers can confidently design and execute synthetic routes to novel drug candidates. The continued innovation in methodologies, such as the development of scalable, high-yield syntheses and milder deprotection techniques, ensures that the this compound strategy will remain a central theme in drug discovery and development for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 3. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. 1-Boc-piperazine|lookchem [lookchem.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jgtps.com [jgtps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis

N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a critical building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] Its structure incorporates the piperazine ring, a privileged scaffold found in numerous bioactive molecules, with one of its nitrogen atoms protected by a tert-butoxycarbonyl (Boc) group.[2] This mono-protection strategy allows for selective functionalization at the free secondary amine, making this compound an invaluable intermediate for creating complex molecular architectures.[3]

This guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, key reactions, and applications, with a focus on providing practical experimental protocols for researchers and scientists.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its application in synthesis. It is typically a white to yellowish crystalline solid, stable under standard conditions.[1] Its solubility in common organic solvents facilitates its use in a wide range of reaction media.[4]

| Property | Value | Reference |

| CAS Number | 57260-71-6 | [1][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 186.25 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder/waxy solid | [1][4][5] |

| Melting Point | 43-49 °C | [1][4][5] |

| Boiling Point | 258 °C at 760 mmHg | [1][6] |

| Density | 1.03 g/cm³ | [1][6] |

| Flash Point | 109.8 °C | [1][6] |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO. | [4][5] |

Synthesis of this compound

The selective mono-protection of piperazine is the most common route to synthesize this compound. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). An alternative method involves a three-step synthesis starting from diethanolamine.[7]

This procedure is adapted from a method involving the formation of an active Boc-donating intermediate.[8]

Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate

-

To a round bottom flask, add tert-butanol (0.01 mol, 0.75 g) and 1,1'-carbonyldiimidazole (CDI) (0.012 mol, 1.94 g).[8]

-

Stir the reaction mixture at 40°C for 10 minutes.[8]

-

Add ethyl acetate (10 ml) to the flask.[8]

-

Wash the organic layer with 0.1 N HCl (2 x 5 ml) and then with water (2 x 10 ml).[8]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting product is sufficiently pure for the next step.[8]

Step 2: Synthesis of this compound

-

In a separate round bottom flask, dissolve piperazine (0.05 mol, 4.3 g) and piperazine dihydrochloride (0.005 mol, 0.80 g) in 20 ml of water.[8]

-

Stir the mixture for 5 minutes and then add sodium chloride (4 g).[8]

-

Add the tert-butyl 1H-imidazole-1-carboxylate prepared in Step 1 to this brine solution.[8]

-

Stir the reaction mixture vigorously for 30 minutes.[8]

-

Add a saturated solution of NaOH (10 ml) to the aqueous layer and extract with ethyl acetate (4 x 15 ml).[8]

-

Combine the organic layers, wash with water (4 x 5 ml), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a pale yellow liquid which solidifies upon standing.[8] Purification can be achieved via flash chromatography if necessary.[8]

Key Reactions and Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for selective chemistry at the free secondary amine. Subsequently, the Boc group can be removed to enable further functionalization.

Removal of the Boc protecting group is a common and crucial step. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to reveal the free amine.

This protocol describes a general method for Boc deprotection using strong acid.[9][10]

-

Dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as methanol or dioxane (approx. 0.1-0.5 M).[9]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 6N hydrochloric acid (HCl) (a significant excess, e.g., 10-20 equiv).[9][10]

-

Stir the reaction mixture at 0°C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours, monitoring by TLC or LC-MS until the starting material is consumed.[9]

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The resulting hydrochloride salt is neutralized by adding a base (e.g., solid KOH or a saturated NaHCO₃ solution) until the pH is basic (pH > 10).[10]

-

Extract the free piperazine derivative with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected product.[10]

A milder method using oxalyl chloride in methanol has been reported, which can be advantageous for sensitive substrates.[11][12]

-

In a dry round bottom flask, dissolve the this compound substrate (1.0 equiv) in methanol (to a concentration of approx. 50 mg in 3 mL).[11][12]

-

Stir the solution at room temperature for 5 minutes.

-

Add oxalyl chloride (3.0 equiv) dropwise to the solution. An immediate exotherm may be observed.[11][12]

-

Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC.[11][12]

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in water and basify with a suitable base (e.g., NaHCO₃).

-

Extract the product with an organic solvent, dry the organic phase, and concentrate to afford the deprotected amine.